



Application of Ethyl 4-pentenoate in Fragrance and Flavor Synthesis

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Compound of Interest		
Compound Name:	Ethyl 4-pentenoate	
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Abstract

Ethyl 4-pentenoate is a versatile ester recognized for its characteristic green and fruity aroma, making it a valuable ingredient in the fragrance and flavor industry.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of **ethyl 4-pentenoate** in the synthesis of various fragrance and flavor compounds. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The content covers the direct applications of **ethyl 4-pentenoate**, as well as its role as a precursor for synthesizing other valuable aromatic molecules such as aldehydes and lactones. This report includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of synthetic pathways.

Introduction

Ethyl 4-pentenoate, also known as ethyl allylacetate, is a colorless liquid with the chemical formula C₇H₁₂O₂.[1][2][5] It possesses a pleasant, ethereal, and fruity odor, which is often described as green and warm, with caramel and herbal undertones.[4][6] This unique olfactory profile makes it suitable for direct use in fragrance and flavor formulations, particularly in creating berry and tropical fruit compositions.[6] Beyond its direct application, the presence of a terminal double bond in its structure makes **ethyl 4-pentenoate** a valuable starting material for the synthesis of a variety of other fragrance and flavor compounds.[2][5]





Physicochemical and Sensory Properties of Ethyl 4pentenoate

A summary of the key physicochemical and sensory properties of ethyl 4-pentenoate is provided in the table below.

Property	Value	Reference
CAS Number	1968-40-7	[1][2]
Molecular Formula	C7H12O2	[1][2]
Molecular Weight	128.17 g/mol	[3]
Appearance	Colorless liquid	[1][2]
Odor Profile	Green, fruity, ethereal, warm, herbal, caramel	[4][6]
Aroma Strength	Medium	[1]
Boiling Point	144 °C at 760 mmHg	[7]
Flash Point	37.78 °C (100.00 °F)	[6]
Specific Gravity	0.893 - 0.903 @ 25°C	[6]
Refractive Index	1.410 - 1.420 @ 20°C	[6]
Solubility	Soluble in organic solvents like ethanol and propylene glycol; sparingly soluble in water (6.5 g/L at 25°C).	[1][3]
Recommended Usage	Up to 2.0% in fragrance concentrate.	[6]

Applications in Fragrance and Flavor Formulations

Ethyl 4-pentenoate is a recognized flavoring agent and adjuvant.[3] Its fruity and sweet aroma is utilized to enhance the scent of a variety of products including perfumes, soaps, and



candles.[2] It is particularly effective in berry and tropical fruit formulations, such as pineapple and strawberry flavors.[6][8]

Synthesis of Ethyl 4-pentenoate

Ethyl 4-pentenoate is typically synthesized via Fischer esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-Pentenoic Acid

Objective: To synthesize **ethyl 4-pentenoate** from 4-pentenoic acid and ethanol.

Materials:

- 4-pentenoic acid (20.73 g, 207 mmol)
- Ethanol (100 mL)
- Benzene (200 mL)
- Concentrated Sulfuric Acid (H₂SO₄, 250 μL)
- · Diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous potassium carbonate (K₂CO₃)

Apparatus:

- Round-bottom flask
- Reflux condenser
- Heating mantle



- Separatory funnel
- Distillation apparatus
- Gas chromatograph (for monitoring)

Procedure:

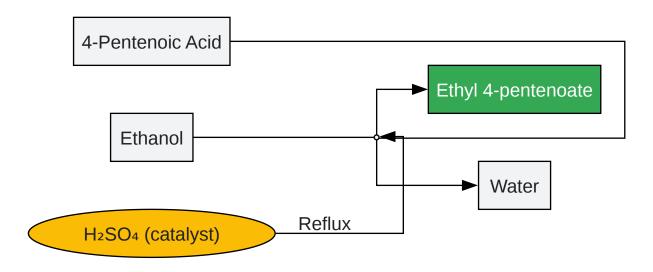
- Combine 4-pentenoic acid, ethanol, and benzene in a round-bottom flask.
- Carefully add the concentrated sulfuric acid to the mixture.
- Heat the solution to reflux and monitor the reaction progress by gas chromatography. The reaction is typically complete after 15 hours.[7]
- After completion, cool the reaction mixture and remove approximately half of the solvent under reduced pressure.
- Dilute the remaining mixture with 150 mL of diethyl ether.
- Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and once with 100 mL of brine.
- Dry the organic layer over anhydrous potassium carbonate.
- Remove the solvent under vacuum.
- Distill the residue to obtain pure **ethyl 4-pentenoate**. The expected yield is approximately 78%.[7]

Expected Product Characteristics:

- Boiling Point: 144 °C
- ¹H-NMR (200 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H),
 4.95-5.13 (m, 2H), 5.81 (m, 1H).[7]



• ¹³C-NMR (50 MHz, CDCl₃): δ 14.2, 28.6, 33.5, 60.3, 115.3, 136.5, 172.8.[7]



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Caption: Synthesis of **Ethyl 4-pentenoate** via Fischer Esterification.

Synthetic Applications of Ethyl 4-pentenoate for Novel Fragrance & Flavor Compounds

The terminal double bond of **ethyl 4-pentenoate** serves as a functional handle for various chemical transformations, leading to the synthesis of other valuable fragrance and flavor molecules.

Synthesis of Aldehydes via Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or cobalt. Applying this to **ethyl 4-pentenoate** would yield ethyl 5-formylpentanoate, a precursor to various other fragrance compounds.

Objective: To synthesize ethyl 5-formylpentanoate from **ethyl 4-pentenoate**.

Materials:

Ethyl 4-pentenoate



- Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand)
- Syngas (a mixture of carbon monoxide and hydrogen)
- Anhydrous solvent (e.g., toluene)

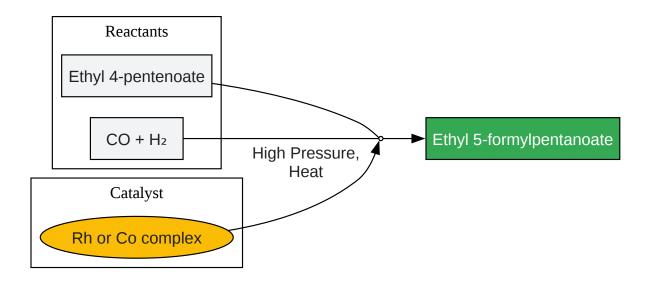
Apparatus:

- · High-pressure autoclave
- Magnetic stirrer
- · Gas inlet and pressure gauge

Procedure:

- Charge the autoclave with the rhodium catalyst and the solvent under an inert atmosphere.
- Add ethyl 4-pentenoate to the autoclave.
- Seal the autoclave and purge with syngas.
- Pressurize the reactor with syngas (e.g., 20-100 atm) and heat to the desired temperature (e.g., 80-120 °C).
- Maintain the reaction under vigorous stirring for several hours, monitoring the pressure drop.
- After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
- The product, ethyl 5-formylpentanoate, can be isolated and purified by distillation under reduced pressure.





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Caption: Hydroformylation of **Ethyl 4-pentenoate** to Ethyl 5-formylpentanoate.

Synthesis of γ -Lactones via Hydrogenation and Cyclization

y-Lactones are a significant class of flavor and fragrance compounds, often possessing fruity and creamy notes. **Ethyl 4-pentenoate** can be converted to y-valerolactone, a compound with a warm, caramel-like, creamy, and lactonic profile with woody nuances.[9] This transformation involves the hydrogenation of the double bond and subsequent intramolecular cyclization.

Objective: To synthesize y-valerolactone from **ethyl 4-pentenoate**.

Materials:

- Ethyl 4-pentenoate
- Hydrogen gas (H₂)
- Heterogeneous catalyst (e.g., Pd/C or a bimetallic catalyst like Cu-Ni on a support)
- Solvent (e.g., ethanol or n-hexane)



 Acid catalyst for cyclization (can be the support of the hydrogenation catalyst or added separately)

Apparatus:

- High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
- Filtration setup
- Distillation apparatus

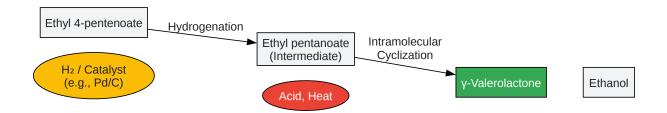
Procedure:

- Hydrogenation:
 - Place ethyl 4-pentenoate, the solvent, and the hydrogenation catalyst in the reactor.
 - Seal the reactor, purge with nitrogen, and then with hydrogen.
 - Pressurize with hydrogen to the desired pressure (e.g., 10-50 atm) and heat to the reaction temperature (e.g., 100-150 °C).
 - Stir the reaction mixture until hydrogen uptake ceases.
 - Cool the reactor, vent, and filter to remove the catalyst. The intermediate product is ethyl pentanoate.
- Lactonization (Intramolecular Cyclization):
 - The formation of γ-valerolactone from the saturated ester can be promoted by an acidic catalyst. In some cases, the acidic support of the hydrogenation catalyst (e.g., Al₂O₃) can facilitate this step in a one-pot reaction.[10]
 - Alternatively, the isolated ethyl pentanoate can be heated with an acid catalyst to induce cyclization, releasing ethanol.
 - The resulting y-valerolactone can be purified by distillation.



Sensory Profile of y-Valerolactone:

- Odor: Warm, sweet, lactonic, with tobacco and hay-like facets, and creamy cocoa and woody undertones.[11]
- Flavor: Warm caramelic, creamy lactonic profile with light maple/rum and woody nuances.[9] It is used in a variety of flavor formulations including brown sugar, coffee, peach, apricot, strawberry, hazelnut, and vanilla.[12]



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Caption: Synthesis of y-Valerolactone from **Ethyl 4-pentenoate**.

Biotransformation of Ethyl 4-pentenoate

The biotechnological production of flavor and fragrance compounds is a growing field, offering a "natural" labeling for the products. While specific protocols for the biotransformation of **ethyl 4-pentenoate** are not widely documented, general principles of microbial or enzymatic conversions of unsaturated fatty acid esters can be applied. Potential biotransformation routes include enzymatic hydrolysis to 4-pentenoic acid followed by lactonization, or direct enzymatic modification of the double bond.

Proposed Biotransformation Route: Enzymatic Hydrolysis and Lactonization

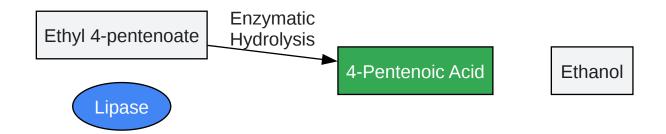
Objective: To produce 4-pentenoic acid from **ethyl 4-pentenoate** using enzymatic hydrolysis, which can then be a precursor for other flavor compounds.



Enzyme: Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) are commonly used for the hydrolysis of esters.

Procedure:

- Prepare a buffered aqueous solution or a biphasic system.
- Disperse **ethyl 4-pentenoate** in the reaction medium.
- Add the lipase (either free or immobilized).
- Maintain the reaction at a controlled temperature (e.g., 30-50 °C) and pH.
- Monitor the formation of 4-pentenoic acid over time.
- Upon completion, the product can be extracted and purified. The resulting 4-pentenoic acid can then be used as a substrate for further chemical or biological transformations, such as lactonization to form y-valerolactone.



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Caption: Biotransformation of **Ethyl 4-pentenoate** to 4-Pentenoic Acid.

Conclusion

Ethyl 4-pentenoate is a valuable molecule in the fragrance and flavor industry, both as a direct component and as a versatile synthetic precursor. Its green and fruity aroma profile makes it suitable for a range of applications. The presence of a terminal double bond allows for a variety of chemical modifications, including hydroformylation to aldehydes and hydrogenation followed by cyclization to lactones like the commercially significant γ-valerolactone. The potential for biotransformation further enhances its appeal as a starting material for "natural" flavor and



fragrance compounds. The protocols and data presented in this document provide a foundation for further research and development in the synthesis of novel aromatic molecules from **ethyl 4-pentenoate**.

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